
FXIa-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FXIa-IN-13 is a novel compound designed as an inhibitor of activated blood coagulation factor XI (FXIa). FXIa plays a crucial role in the intrinsic pathway of blood coagulation, making it a promising target for anticoagulant therapy. Inhibiting FXIa can potentially reduce the risk of thrombotic events without significantly increasing the risk of bleeding, which is a common side effect of traditional anticoagulants .
Métodos De Preparación
The synthesis of FXIa-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to obtain the final product in large quantities .
Análisis De Reacciones Químicas
FXIa-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Aplicaciones Científicas De Investigación
FXIa-IN-13 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the mechanisms of blood coagulation and the role of FXIa in thrombotic diseases.
Biology: Researchers use this compound to investigate the biological pathways involving FXIa and its interactions with other proteins and enzymes.
Mecanismo De Acción
FXIa-IN-13 exerts its effects by selectively inhibiting the activity of FXIa. The compound binds to the active site of FXIa, preventing it from catalyzing the conversion of factor IX to its active form, factor IXa. This inhibition disrupts the intrinsic pathway of blood coagulation, reducing the formation of thrombin and ultimately preventing the formation of blood clots .
The molecular targets of this compound include the active site of FXIa and other key residues involved in its catalytic activity. The pathways affected by this compound include the intrinsic coagulation pathway and the downstream processes leading to thrombin generation and fibrin clot formation .
Comparación Con Compuestos Similares
FXIa-IN-13 is unique compared to other FXIa inhibitors due to its high selectivity and potency. Similar compounds include:
Asundexian: Another FXIa inhibitor with a different chemical structure but similar mechanism of action.
Bicyclic isoquinoline derivatives: These compounds also inhibit FXIa but may have different pharmacokinetic properties and selectivity profiles.
The uniqueness of this compound lies in its specific binding affinity for FXIa and its ability to inhibit the enzyme without significantly affecting other coagulation factors. This selectivity reduces the risk of bleeding, making this compound a promising candidate for anticoagulant therapy .
Propiedades
Fórmula molecular |
C29H24ClN3O6 |
|---|---|
Peso molecular |
546.0 g/mol |
Nombre IUPAC |
4-[[(2S)-2-[4-(2-acetyl-5-chlorophenyl)-3-methoxy-6-oxopyridazin-1-yl]-3-phenylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C29H24ClN3O6/c1-17(34)22-13-10-20(30)15-23(22)24-16-26(35)33(32-28(24)39-2)25(14-18-6-4-3-5-7-18)27(36)31-21-11-8-19(9-12-21)29(37)38/h3-13,15-16,25H,14H2,1-2H3,(H,31,36)(H,37,38)/t25-/m0/s1 |
Clave InChI |
YXWHISHHLLHZOG-VWLOTQADSA-N |
SMILES isomérico |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)C(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



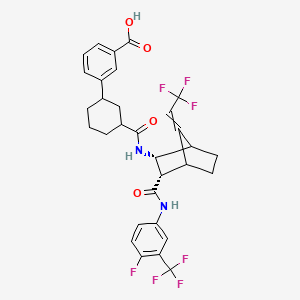
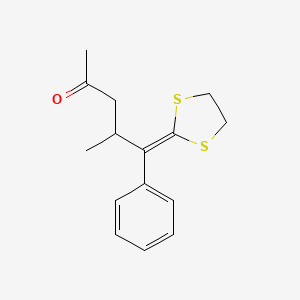
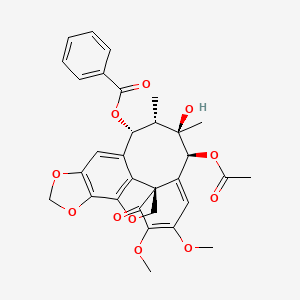
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
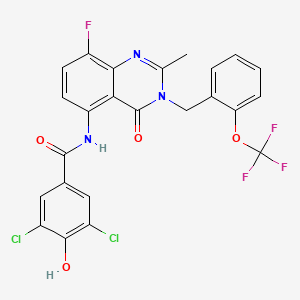
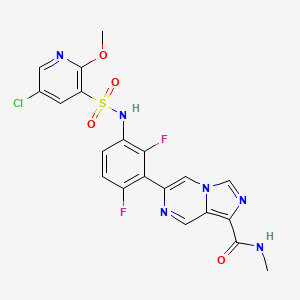
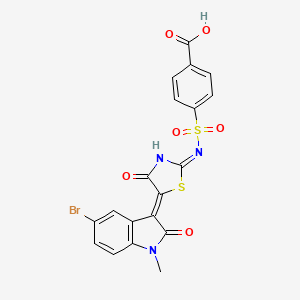
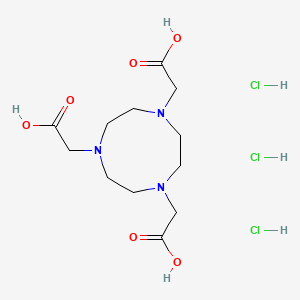
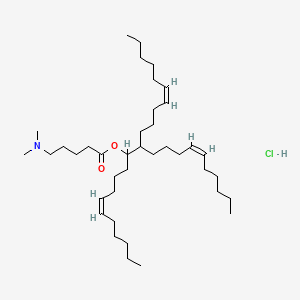

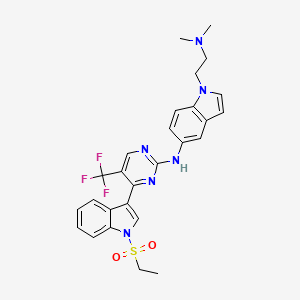
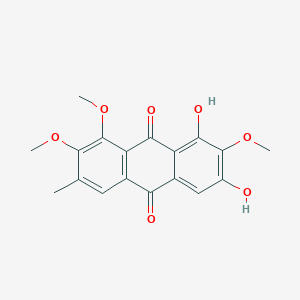
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
